N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-phenylcyclopentanecarboxamide
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Overview
Description
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is an organic compound with a complex structure that includes a cyano group, a cyclopenta[b]thiophene ring, and a phenylcyclopentane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[b]thiophene core, which can be synthesized through a series of cyclization reactions. The cyano group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The cyano and carboxamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce amines or alkanes .
Scientific Research Applications
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and carboxamide moiety are key functional groups that enable the compound to bind to these targets and modulate their activity. This can result in the inhibition or activation of biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide: This compound shares the cyclopenta[b]thiophene core and cyano group but differs in the presence of a chloro group and a propanamide moiety.
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3,4,5-tetrafluorobenzamide: Similar in structure but includes a tetrafluorobenzamide group.
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[(2,4-dimethylphenyl)methoxy]acetamide: Contains a dimethylphenylmethoxyacetamide group.
Uniqueness
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H20N2OS |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H20N2OS/c21-13-16-15-9-6-10-17(15)24-18(16)22-19(23)20(11-4-5-12-20)14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-12H2,(H,22,23) |
InChI Key |
MOWHFQWDXVUKQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCC4)C#N |
Origin of Product |
United States |
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